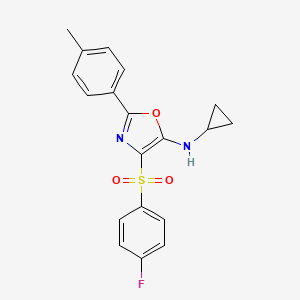
N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine is a useful research compound. Its molecular formula is C19H17FN2O3S and its molecular weight is 372.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-cyclopropyl-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazol-5-amine, identified by its CAS number 862760-93-8, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H17FN2O3S with a molecular weight of 372.4 g/mol. Its structure features a sulfonyl group, a cyclopropylamine moiety, and a tolyl group, which contribute to its unique chemical properties and biological activities .
Synthesis
The synthesis of this compound typically involves multiple steps:
- Oxazole Formation : The oxazole ring is synthesized through the cyclization of suitable precursors, such as β-ketoesters or β-diketones, with amines under acidic conditions.
- Cyclopropylamine Addition : The cyclopropylamine group is introduced via nucleophilic substitution.
- Tolyl Group Introduction : The tolyl group is added through Friedel-Crafts acylation with p-tolyl chloride in the presence of a Lewis acid catalyst.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The compound demonstrated significant activity, particularly against Gram-positive bacteria, indicating its potential as an antibacterial agent. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, suggesting its viability for further development .
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS methods. Results showed that it exhibited moderate antioxidant activity, with DPPH inhibition rates indicating its ability to scavenge free radicals effectively. This property may contribute to its therapeutic effects in oxidative stress-related diseases .
The biological activity of this compound is believed to involve interactions with specific molecular targets within pathogens or cells. The sulfonyl group may facilitate nucleophilic attack mechanisms, while the cyclopropyl moiety could enhance binding affinity through non-covalent interactions such as hydrogen bonding .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study, this compound exhibited an MIC of 8 µg/mL against Staphylococcus aureus, outperforming several other synthesized derivatives in the same class .
- Antioxidant Evaluation : In antioxidant assays, the compound showed a DPPH inhibition percentage of approximately 30%, indicating promising antioxidant properties that could be beneficial in preventing cellular damage caused by oxidative stress .
Summary Table of Biological Activities
属性
IUPAC Name |
N-cyclopropyl-4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c1-12-2-4-13(5-3-12)17-22-19(18(25-17)21-15-8-9-15)26(23,24)16-10-6-14(20)7-11-16/h2-7,10-11,15,21H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLPZZFKICNMQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














